molecular formula C16H19N3O5S3 B2764121 N-[(thiophen-2-yl)methyl]-N'-{[3-(thiophene-2-sulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide CAS No. 872986-81-7

N-[(thiophen-2-yl)methyl]-N'-{[3-(thiophene-2-sulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide

Cat. No.: B2764121
CAS No.: 872986-81-7
M. Wt: 429.52
InChI Key: VMPMUWDMXTUNEJ-UHFFFAOYSA-N
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Description

N’-(thiophen-2-ylmethyl)-N-[(3-thiophen-2-ylsulfonyl-1,3-oxazinan-2-yl)methyl]oxamide is a complex organic compound characterized by the presence of thiophene rings, an oxazinan ring, and an oxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(thiophen-2-ylmethyl)-N-[(3-thiophen-2-ylsulfonyl-1,3-oxazinan-2-yl)methyl]oxamide typically involves multi-step organic reactions. The process begins with the preparation of the thiophene derivatives, followed by the formation of the oxazinan ring and the final coupling to form the oxamide linkage. Common reagents used in these reactions include thiophene-2-carboxaldehyde, sulfonyl chlorides, and amines. Reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

N’-(thiophen-2-ylmethyl)-N-[(3-thiophen-2-ylsulfonyl-1,3-oxazinan-2-yl)methyl]oxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxamide group can be reduced to form amines.

    Substitution: The thiophene rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophiles such as bromine or iodine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

N’-(thiophen-2-ylmethyl)-N-[(3-thiophen-2-ylsulfonyl-1,3-oxazinan-2-yl)methyl]oxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the production of advanced materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboxamide: Similar structure but lacks the oxazinan ring.

    N-(thiophen-2-ylmethyl)oxamide: Similar structure but lacks the sulfonyl and oxazinan groups.

    3-thiophen-2-ylsulfonyl-1,3-oxazinan-2-yl derivatives: Similar structure but with different substituents on the oxazinan ring.

Uniqueness

N’-(thiophen-2-ylmethyl)-N-[(3-thiophen-2-ylsulfonyl-1,3-oxazinan-2-yl)methyl]oxamide is unique due to the combination of thiophene rings, an oxazinan ring, and an oxamide group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N'-(thiophen-2-ylmethyl)-N-[(3-thiophen-2-ylsulfonyl-1,3-oxazinan-2-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O5S3/c20-15(17-10-12-4-1-8-25-12)16(21)18-11-13-19(6-3-7-24-13)27(22,23)14-5-2-9-26-14/h1-2,4-5,8-9,13H,3,6-7,10-11H2,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMPMUWDMXTUNEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(OC1)CNC(=O)C(=O)NCC2=CC=CS2)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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